Caspase 1 Inhibitory Potency: Methyl Ester-Derived Cyanopropanoate Moiety vs. Ethyl Ester Analog
In a direct head-to-head comparison within an identical peptidic scaffold derived from the caspase 1 prodrug VX-765, the methyl ester-derived 3-cyanopropanoic acid moiety (compound 4, NCGC00183434) exhibited an IC₅₀ of 0.316 nM against caspase 1, whereas the corresponding ethyl ester analog (compound 3) demonstrated an IC₅₀ of 144.7 nM [1]. The tetrazole analog (compound 16) showed an intermediate IC₅₀ of 20.4 nM [1]. This >450-fold difference in potency underscores that the methyl ester precursor provides a significantly more efficacious electrophilic warhead upon in situ hydrolysis to the free acid, making it the preferred choice for designing covalent caspase 1 inhibitors with sub-nanomolar activity.
| Evidence Dimension | Caspase 1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.316 nM (compound 4, methyl ester-derived 3-cyanopropanoic acid moiety) |
| Comparator Or Baseline | Ethyl ester analog (compound 3): 144.7 nM; Tetrazole analog (compound 16): 20.4 nM |
| Quantified Difference | Target compound is >457-fold more potent than the ethyl ester analog; >64-fold more potent than the tetrazole analog |
| Conditions | In vitro enzymatic assay using recombinant human caspase 1; fluorescence-based substrate cleavage readout |
Why This Matters
For scientists designing covalent inhibitors targeting caspase 1, the methyl ester precursor yields a warhead with >450-fold superior potency relative to the ethyl ester, directly impacting hit-to-lead selection and reducing the need for extensive SAR optimization.
- [1] Boxer MB, Quinn AM, Shen M, et al. A highly potent and selective caspase 1 inhibitor that utilizes a key 3-cyanopropanoic acid moiety. ChemMedChem. 2010;5(5):730-738. doi:10.1002/cmdc.200900531. PMID: 20229566. View Source
